

An In-depth Technical Guide to 2-Bromobiphenyl: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Bromobiphenyl

Cat. No.: B048390

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Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, spectral data, synthesis, and applications of **2-Bromobiphenyl**. Aimed at researchers, scientists, and professionals in drug development, this document consolidates critical data into structured tables and detailed experimental protocols. A visual workflow for the synthesis and purification of **2-Bromobiphenyl** is also presented to facilitate understanding of the practical handling of this versatile intermediate.

Introduction

2-Bromobiphenyl is an aromatic organic compound that belongs to the class of halogenated biphenyls. It consists of a biphenyl scaffold with a bromine atom substituted at the ortho position of one of the phenyl rings. This substitution pattern imparts unique reactivity to the molecule, making it a valuable intermediate in organic synthesis. The biphenyl moiety is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of bioactive compounds and approved drugs.[1] Consequently, **2-Bromobiphenyl** serves as a key building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has been instrumental in the construction of intricate biaryl structures.[3]

Physical and Chemical Properties

2-Bromobiphenyl is a clear, colorless to pale yellow liquid at room temperature.[4] It is characterized by its low solubility in water but good solubility in common organic solvents like ethanol, ether, and chloroform.[5][6] It is stable under normal conditions but is sensitive to light and incompatible with strong oxidizing agents.[5][6]

Table 1: Physical Properties of 2-Bromobiphenyl

Property	Value	Reference
CAS Number	2052-07-5	[7]
Molecular Formula	C ₁₂ H ₉ Br	[7]
Molecular Weight	233.10 g/mol	[7]
Melting Point	1.5-2 °C	[5]
Boiling Point	297-298 °C at 760 mmHg	[5]
Density	1.352 g/mL at 25 °C	[5]
Refractive Index (n ²⁰ /D)	1.628	[5]
Flash Point	113 °C (closed cup)	[8]
Water Solubility	Insoluble	[7]

Table 2: Chemical Identifiers of 2-Bromobiphenyl

Identifier	Value	Reference
IUPAC Name	1-bromo-2-phenylbenzene	[7]
InChI	InChI=1S/C12H9Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H	[7]
InChIKey	KTADSLDAUJLZGL-UHFFFAOYSA-N	[7]
SMILES	C1=CC=C(C=C1)C2=CC=CC=C2Br	[7]

Spectral Data

The structural elucidation of **2-Bromobiphenyl** is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

^1H and ^{13}C NMR Spectroscopy

The NMR spectra of **2-Bromobiphenyl** provide detailed information about its molecular structure.

Table 3: ^1H NMR Spectral Data of 2-Bromobiphenyl (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference
7.65-7.69	m	1H	Aromatic H	[3]
7.31-7.46	m	7H	Aromatic H	[3]
7.20	ddd	1H	Aromatic H	[3]

Table 4: ^{13}C NMR Spectral Data of 2-Bromobiphenyl (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Reference
142.7	Aromatic C	[3]
141.3	Aromatic C	[3]
133.2	Aromatic C	[3]
131.4	Aromatic C	[3]
129.5	Aromatic C	[3]
128.8	Aromatic C	[3]
128.1	Aromatic C	[3]
127.7	Aromatic C	[3]
127.5	Aromatic C	[3]
22.8	(Not typically observed in this region for this compound, may be an impurity or solvent)	[3]

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromobiphenyl** exhibits characteristic absorption bands corresponding to its functional groups.

Table 5: Key IR Absorption Bands of 2-Bromobiphenyl

Wavenumber (cm^{-1})	Intensity	Assignment
3050-3100	Medium	Aromatic C-H stretch
1580-1600	Medium-Strong	Aromatic C=C stretch
1450-1500	Medium-Strong	Aromatic C=C stretch
1000-1100	Strong	C-Br stretch
690-770	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2-Bromobiphenyl** shows a characteristic molecular ion peak and fragmentation pattern. The presence of bromine is indicated by the isotopic pattern of the molecular ion (M^+ and $M^+ + 2$ peaks in an approximate 1:1 ratio).

Table 6: Mass Spectrometry Data for 2-Bromobiphenyl

m/z	Relative Intensity	Assignment	Reference
234	~97%	$[M+2]^+$	[9]
232	100%	$[M]^+$	[9]
153	~50%	$[M-Br]^+$	[9]
152	~85%	$[M-HBr]^+$	[9]
76	~40%	$[C_6H_4]^+$	[9]

Experimental Protocols

Synthesis of 2-Bromobiphenyl via Suzuki-Miyaura Coupling

This protocol describes a common method for the synthesis of **2-Bromobiphenyl** using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][10]

Materials:

- 1,2-Dibromobenzene
- Phenylboronic acid
- Palladium(II) acetate ($Pd(OAc)_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene

- Ethyl acetate
- Magnesium sulfate (MgSO_4)
- Deionized water
- Round-bottom flask
- Condenser
- Magnetic stirrer with hotplate
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add 1,2-dibromobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Add toluene to the flask to create a stirrable suspension.
- De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- To the de-gassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
- Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.^[10]
- Upon completion, cool the reaction mixture to room temperature.
- Add deionized water to the reaction mixture and transfer it to a separatory funnel.

- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Flash Column Chromatography

The crude **2-Bromobiphenyl** can be purified by flash column chromatography on silica gel.[\[2\]](#)
[\[11\]](#)

Materials:

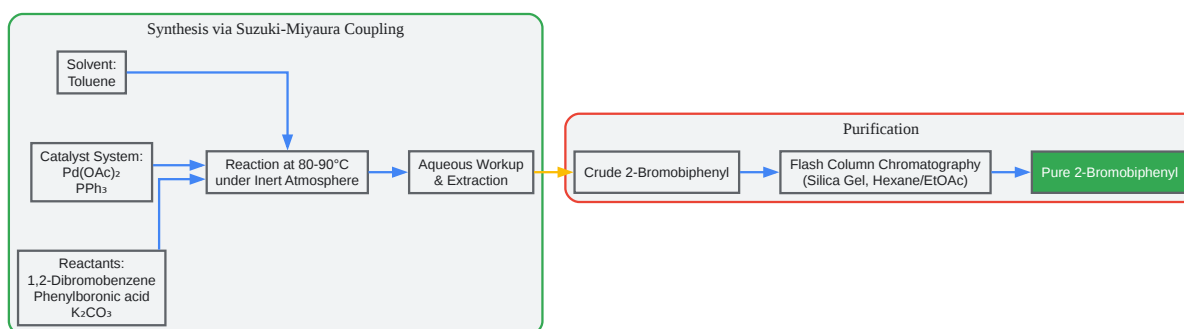
- Crude **2-Bromobiphenyl**
- Silica gel (230-400 mesh)
- Hexane
- Ethyl acetate
- Chromatography column
- Compressed air or nitrogen source
- Collection tubes

Procedure:

- Prepare a slurry of silica gel in hexane and pack the chromatography column.
- Dissolve the crude **2-Bromobiphenyl** in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Load the sample onto the top of the silica gel column.
- Elute the column with a hexane/ethyl acetate solvent system, starting with pure hexane and gradually increasing the polarity if necessary. A typical starting eluent is 100% hexane.

- Apply gentle pressure to the top of the column to achieve a flow rate of approximately 2 inches per minute.[11]
- Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield purified **2-Bromobiphenyl**.

Mandatory Visualization



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Caption: Workflow for the synthesis and purification of **2-Bromobiphenyl**.

Applications in Drug Development

The biphenyl scaffold is a key structural motif in many pharmaceuticals due to its ability to promote favorable interactions with biological targets and improve pharmacokinetic properties.

[1] **2-Bromobiphenyl**, as a versatile intermediate, plays a crucial role in the synthesis of various drug candidates and approved medicines.

One notable application is in the development of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. The synthesis of some sartans involves the use of biphenyl intermediates that can be prepared from precursors like **2-Bromobiphenyl**.

Furthermore, the biphenylmethylpiperazine scaffold, which can be synthesized using **2-Bromobiphenyl** derivatives, has been explored for the development of novel ligands for serotonin receptors, which are targets for treating depression and neuropathic pain.[4] The biphenyl moiety also serves as an anchor in the design of small molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[8]

Safety and Handling

2-Bromobiphenyl is considered a hazardous chemical. It can cause skin and serious eye irritation, and may cause respiratory irritation.[12] It is also very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of a spill, all ignition sources should be removed, and the spill should be absorbed with an inert material.[13]

Conclusion

2-Bromobiphenyl is a fundamentally important chemical intermediate with well-defined physical, chemical, and spectral properties. Its utility in organic synthesis, particularly in the construction of complex biaryl systems, makes it an invaluable tool for researchers in both academia and industry. The detailed protocols for its synthesis and purification provided in this guide, along with an understanding of its applications in drug development, will aid scientists in leveraging the full potential of this versatile molecule in their research endeavors. As the demand for novel therapeutics and advanced materials continues to grow, the importance of key building blocks like **2-Bromobiphenyl** is set to increase.

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